Kitamycin A

Description

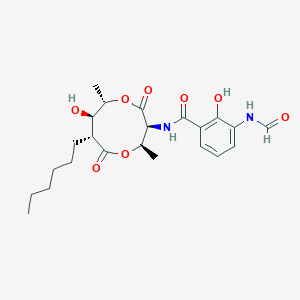

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H32N2O8 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

3-formamido-N-[(2R,3S,6S,7R,8R)-8-hexyl-7-hydroxy-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-3-yl]-2-hydroxybenzamide |

InChI |

InChI=1S/C23H32N2O8/c1-4-5-6-7-9-16-19(27)14(3)33-23(31)18(13(2)32-22(16)30)25-21(29)15-10-8-11-17(20(15)28)24-12-26/h8,10-14,16,18-19,27-28H,4-7,9H2,1-3H3,(H,24,26)(H,25,29)/t13-,14+,16-,18+,19+/m1/s1 |

InChI Key |

GTUQGSSCDLWNEE-KZYWPTACSA-N |

Isomeric SMILES |

CCCCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |

Canonical SMILES |

CCCCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)O |

Synonyms |

kitamycin A kitamycin-A |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Kitamycin A from Streptomyces kitasatoensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kitamycin, also known as Leucomycin, is a complex of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. First reported in 1953 by Hata et al., this group of compounds has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. Among the various components of the Kitamycin complex, Kitamycin A (specifically Leucomycin A1) is a major and potent constituent. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for its extraction and purification, quantitative data on production and purification, and a summary of its key physicochemical properties. Furthermore, this guide presents a visualization of the isolation workflow and a representative model of the regulatory pathways governing macrolide biosynthesis in Streptomyces.

Discovery and Historical Context

The discovery of Kitamycin, originally named Leucomycin, was a significant milestone in the golden age of antibiotic research. In 1953, a team of Japanese scientists, T. Hata, Y. Sano, N. Ohki, Y. Yokoyama, A. Matsumae, and S. Ito, reported the isolation of a new antibiotic from the culture broth of a soil actinomycete, which they identified as Streptomyces kitasatoensis.[1] The crude extract exhibited strong inhibitory effects against a range of Gram-positive bacteria. Subsequent research revealed that "Leucomycin" was not a single compound but a complex of several structurally related macrolides.[2] Over the years, numerous components have been identified, with Leucomycin A1, A3, A4, and A5 being some of the most abundant and well-characterized.[2] For the purpose of this guide, we will focus on this compound, which corresponds to Leucomycin A1.

Fermentation and Production

The production of this compound is achieved through the submerged fermentation of Streptomyces kitasatoensis. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the desired macrolide components.

Culture Conditions

Streptomyces kitasatoensis is typically cultured in a nutrient-rich medium under aerobic conditions. Key parameters that influence the production of Kitamycin include the carbon and nitrogen sources, mineral salts, pH, temperature, and aeration.[3]

Table 1: Typical Fermentation Parameters for Kitamycin Production

| Parameter | Typical Range/Value |

| Carbon Source | Glucose, Starch, Soybean Oil |

| Nitrogen Source | Peptone, Yeast Extract, Soybean Meal |

| Mineral Salts | CaCO₃, K₂HPO₄, MgSO₄·7H₂O, NaCl |

| pH | 6.5 - 7.5 |

| Temperature | 28 - 32°C |

| Aeration | Agitation and sterile air supply |

| Incubation Time | 5 - 10 days |

Precursor-Directed Biosynthesis

The biosynthesis of the different Kitamycin components can be influenced by the addition of specific precursors to the fermentation medium. For instance, the addition of L-leucine has been shown to direct the biosynthesis towards the production of Leucomycin A1 and A3, which contain an isovaleryl side chain.[4] Conversely, the addition of L-valine promotes the formation of components with a butyryl side chain.[4] Enhancing the intracellular pool of acetyl-CoA and other short-chain fatty acid precursors through the addition of compounds like ethyl acetate has also been demonstrated to increase the overall Kitamycin titer.[5]

Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic techniques. The following protocol is a generalized procedure based on established methods for macrolide purification.

Experimental Protocol

Step 1: Extraction of the Crude Antibiotic Complex

-

After fermentation, adjust the pH of the whole broth to a slightly acidic or neutral pH (e.g., 6.0-7.0).

-

Separate the mycelial cake from the culture filtrate by centrifugation or filtration.

-

Extract the antibiotic from both the mycelial cake and the filtrate using a water-immiscible organic solvent such as ethyl acetate, butyl acetate, or chloroform.[2] Perform the extraction multiple times to ensure a high recovery rate.

-

Combine the organic extracts and concentrate them under reduced pressure to obtain a crude, oily residue.

Step 2: Preliminary Purification by Solvent Partitioning

-

Dissolve the crude residue in a suitable solvent mixture for liquid-liquid partitioning. A common system involves a non-polar solvent (e.g., benzene or toluene) and an acidic aqueous buffer.

-

The basic macrolide antibiotics will partition into the acidic aqueous phase.

-

Separate the aqueous phase, adjust the pH to alkaline (e.g., 8.0-9.0) with a suitable base (e.g., NaOH), and re-extract the antibiotics into a fresh portion of an organic solvent like ethyl acetate.

-

Evaporate the organic solvent to yield a partially purified Kitamycin complex.

Step 3: Chromatographic Separation of this compound

The separation of the individual Kitamycin components is typically achieved by column chromatography.

-

Stationary Phase: Silica gel is a commonly used stationary phase for the separation of macrolides.[6]

-

Mobile Phase: A gradient of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol or acetone) is often employed. The exact composition of the mobile phase needs to be optimized to achieve good separation of the different Kitamycin components.[6]

-

Fraction Collection and Analysis: Collect fractions from the column and analyze them by Thin Layer Chromatography (TLC) to identify those containing this compound.[6] A suitable developing solvent system for TLC is a mixture of chloroform, methanol, and acetic acid.[6] The spots can be visualized by spraying with a 10% sulfuric acid solution followed by heating.[6]

-

Final Purification: Pool the fractions rich in this compound and concentrate them. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone-water or ethanol-water) to obtain pure this compound.

Quantitative Data

Table 2: Illustrative Purification Scheme and Potential Yields

| Purification Step | Description | Estimated Purity of this compound | Estimated Recovery |

| Fermentation Broth | 1 L of S. kitasatoensis culture | - | 100% |

| Crude Extract | After solvent extraction and concentration | 5-10% | 80-90% |

| Partially Purified Complex | After solvent partitioning | 20-30% | 60-70% |

| Purified this compound | After column chromatography and recrystallization | >95% | 10-20% (of initial total complex) |

Note: The values in this table are estimates and can vary widely.

Physicochemical Characterization of this compound (Leucomycin A1)

The structure of this compound has been elucidated using various spectroscopic techniques.

Spectroscopic Data

Table 3: Key Physicochemical and Spectroscopic Data for this compound (Leucomycin A1)

| Property | Value |

| Molecular Formula | C₄₀H₆₇NO₁₄ |

| Molecular Weight | 785.96 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform; sparingly soluble in water |

| ¹H NMR (CDCl₃, δ ppm) | Characteristic signals for the macrolide ring protons, sugar moieties, and the isovaleryl side chain. Due to the complexity of the molecule, a full assignment is extensive. Key signals include those for the sugar anomeric protons and the olefinic protons of the lactone ring. |

| ¹³C NMR (CDCl₃, δ ppm) | Characteristic signals for the carbonyl groups of the lactone and ester functions, olefinic carbons, carbons of the sugar units, and the aliphatic carbons of the macrolide ring and side chains. |

| High-Resolution Mass Spectrometry (HR-MS) | The exact mass of the protonated molecule [M+H]⁺ would be observed, confirming the elemental composition. Fragmentation patterns would show characteristic losses of the sugar moieties and side chains. |

Note: A complete, publicly available, and unambiguously assigned NMR and HR-MS dataset for this compound is not consistently reported in a single source. The information provided is based on typical data for this class of compounds.

Visualization of Experimental Workflow and Regulatory Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Regulatory Pathway of Macrolide Biosynthesis

The biosynthesis of macrolide antibiotics like Kitamycin in Streptomyces is a tightly regulated process. It involves a hierarchical network of regulatory genes, including pleiotropic regulators that control multiple metabolic pathways and pathway-specific regulators that directly control the expression of the biosynthetic gene cluster. The following diagram provides a simplified, representative model of this regulatory cascade.

Conclusion

The discovery of Kitamycin from Streptomyces kitasatoensis represents a classic example of natural product drug discovery. The isolation and purification of specific components like this compound require a systematic approach involving fermentation, extraction, and chromatography. While the general principles are well-established, the optimization of each step is crucial for achieving high yields and purity. The biosynthesis of Kitamycin is under complex regulatory control, and a deeper understanding of these pathways can pave the way for genetic engineering strategies to enhance the production of desired components. This technical guide provides a foundational understanding for researchers and professionals working on the development and production of Kitamycin and other macrolide antibiotics.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification, HR-LC-ESI-MS-MS Identification, and Peptide Prediction of Bacteriocin-Like Inhibitory Substances Produced by Streptomyces sp. Isolated from Chanos chanos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

Kitamycin A: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kitamycin A is a naturally occurring antibiotic belonging to the antimycin family of compounds. These compounds are known for their diverse biological activities, including antifungal, insecticidal, and piscicidal properties. This compound is produced by the bacterium Streptomyces antibioticus and has demonstrated notable antifungal activity, particularly against Candida albicans. This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and biological activity of this compound, along with detailed experimental protocols relevant to its study.

Chemical Structure and Molecular Formula

This compound is an antimycin-type depsipeptide. Its chemical structure is characterized by a nine-membered bis-lactone ring with various substituents. The molecular formula for this compound is C₂₃H₃₂N₂O₈.

Table 1: Physicochemical and Biological Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₂N₂O₈ | [1] |

| Molecular Weight | 464.5 g/mol | [1] |

| IUPAC Name | 3-formamido-N-[(2R,3S,6S,7R,8R)-8-hexyl-7-hydroxy-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-3-yl]-2-hydroxybenzamide | [1] |

| Antifungal Activity (MIC) | ~25.0 µg/mL against Candida albicans | [2][3] |

| Solubility | Soluble in ethanol, ether, acetone, chloroform; Insoluble in water (general for Antimycin A) | [4] |

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal activity. Specifically, it has been shown to be effective against Candida albicans, a common fungal pathogen in humans, with a Minimum Inhibitory Concentration (MIC) of approximately 25.0 μg/mL[2][3].

The mechanism of action for antimycin-type antibiotics like this compound is generally attributed to the inhibition of the mitochondrial electron transport chain. They specifically target Complex III (cytochrome bc1 complex), thereby disrupting cellular respiration and leading to cell death.

Experimental Protocols

The following are detailed methodologies for the isolation, purification, and biological evaluation of this compound, based on established protocols for Streptomyces secondary metabolites and antifungal susceptibility testing.

Protocol 1: Isolation and Purification of this compound from Streptomyces antibioticus

This protocol is adapted from general methods for the extraction of antibiotics from Streptomyces cultures[5][6].

-

Fermentation:

-

Inoculate a suitable production medium (e.g., Tryptone Soya Broth) with a spore suspension or vegetative mycelium of Streptomyces antibioticus.

-

Incubate the culture at 28-30°C for 7-10 days with shaking (200 rpm) to ensure adequate aeration.

-

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation at 5000 rpm for 20 minutes[7].

-

Extract the cell-free supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic phases and concentrate them to dryness under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Subject the dissolved extract to column chromatography on silica gel.

-

Elute the column with a gradient of a suitable solvent system (e.g., chloroform-methanol) to separate the different components.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

Combine the fractions containing the purified compound and concentrate to yield pure this compound.

-

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) against Candida albicans

This protocol follows the principles of the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI)[1][8][9][10].

-

Preparation of Fungal Inoculum:

-

Culture Candida albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a standardized suspension of the yeast in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Broth Microdilution Assay:

-

Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium. The final concentration range should typically span from 0.03 to 64 µg/mL.

-

Add the standardized fungal inoculum to each well.

-

Include a growth control well (no antibiotic) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.

-

Biosynthetic Pathway of Antimycin-Type Antibiotics

The biosynthesis of antimycin-type antibiotics, including this compound, is a complex process involving a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The pathway utilizes various precursor molecules to assemble the characteristic depsipeptide core.

Caption: Generalized biosynthetic pathway of antimycin-type antibiotics.

References

- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 6. banglajol.info [banglajol.info]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Kitamycin A Biosynthetic Gene Cluster

Kitamycin, also known as Leucomycin, is a complex of 16-membered macrolide antibiotics produced by Streptomyces kitasatoensis. The primary components, including this compound, exhibit potent antibacterial activity, making their biosynthetic pathway a subject of significant interest for antibiotic development and synthetic biology. This guide provides a detailed analysis of the this compound biosynthetic gene cluster (BGC), outlining the genetic architecture, biosynthetic pathway, and key experimental protocols for its study.

Overview of the Kitamycin Biosynthetic Gene Cluster

The biosynthesis of Kitamycin is orchestrated by a large Type I Polyketide Synthase (PKS) gene cluster.[1][2] This cluster contains the core synthase genes responsible for assembling the macrolactone ring from simple precursor units, as well as genes encoding tailoring enzymes, regulatory proteins, and resistance mechanisms. The leucomycin BGC from Streptomyces kitasatoensis (MIBiG accession: BGC0002452) serves as the reference for the Kitamycin cluster.[3] The entire cluster spans over 96 kb of DNA.[3]

Table 1: Key Genes in the Kitamycin (Leucomycin) Biosynthetic Gene Cluster

| Gene(s) | Proposed Function | Category |

| lcmA1 - lcmA5 | Type I Polyketide Synthase (PKS) modules | Core Biosynthesis |

| lcmG - lcmK | Deoxysugar biosynthesis (mycaminose) | Tailoring |

| lcmD, lcmE | Glycosyltransferases | Tailoring |

| lcmF | P450 monooxygenase | Tailoring |

| lcmL | Acyltransferase | Tailoring |

| lcmRI, lcmRII | Transcriptional Regulators | Regulation |

| macR | ABC transporter | Resistance/Transport |

This table is based on the gene list from MIBiG entry BGC0002452 and general knowledge of macrolide biosynthesis.[3][4]

The this compound Biosynthetic Pathway

The formation of this compound is a multi-step process involving the synthesis of a polyketide backbone, its cyclization into a macrolactone ring, and subsequent modifications by tailoring enzymes.

-

Polyketide Chain Assembly: The 16-membered macrolactone core of Kitamycin is assembled by a Type I PKS encoded by the lcmA genes. This process utilizes extender units derived from short-chain fatty acids, including five acetates, one propionate, and one butyrate.[5]

-

Post-PKS Modification: Following the synthesis and release of the polyketide chain, the initial macrolactone undergoes a series of tailoring reactions. These include hydroxylations, catalyzed by P450 monooxygenases, and the sequential attachment of deoxysugar moieties (e.g., mycaminose) by glycosyltransferases to form the mature antibiotic.[4][6]

Experimental Protocols for BGC Analysis

The analysis of the this compound BGC involves a combination of bioinformatics, molecular genetics, and analytical chemistry. The general workflow is depicted below.

Protocol 1: BGC Identification and Annotation

-

Genome Sequencing: Obtain the complete genome sequence of Streptomyces kitasatoensis.

-

Bioinformatic Analysis: Submit the genome sequence to a BGC analysis tool such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell). This will identify the boundaries of the putative Kitamycin cluster and provide an initial annotation of the genes within it based on homology to known biosynthetic genes.[7]

-

Functional Annotation: Perform a detailed annotation of each Open Reading Frame (ORF) within the predicted cluster. Use BLAST against public databases (e.g., NCBI) and conserved domain analysis (e.g., Pfam) to predict the function of each protein (e.g., PKS domains, glycosyltransferases, regulators).[8]

Protocol 2: Gene Inactivation for Functional Analysis

This protocol is used to confirm the role of a specific gene in Kitamycin biosynthesis.

-

Construct Design: Design a disruption cassette to replace the target gene (e.g., a glycosyltransferase gene like lcmD). The cassette typically contains an antibiotic resistance marker flanked by homologous regions upstream and downstream of the target gene.

-

Vector Construction: Assemble the disruption cassette in a suitable E. coli - Streptomyces shuttle vector that cannot replicate in S. kitasatoensis.

-

Protoplast Transformation: Prepare protoplasts of S. kitasatoensis and transform them with the constructed vector.

-

Selection of Mutants: Select for transformants that have integrated the cassette into the chromosome via homologous recombination. This is typically done by selecting for the antibiotic resistance marker from the cassette and screening for the loss of a marker on the vector backbone.

-

Confirmation: Verify the gene deletion in the mutant strain using PCR and sequencing.

-

Phenotypic Analysis: Ferment the mutant strain alongside the wild-type strain. Analyze the culture extracts using HPLC and LC-MS to observe the absence of this compound and the potential accumulation of an intermediate metabolite. This confirms the gene's function in the biosynthetic pathway.[4][9]

Protocol 3: Heterologous Expression of the BGC

This protocol is used to produce Kitamycin in a different, more genetically tractable host or to verify that the identified cluster is complete and sufficient for production.

-

BGC Cloning: Clone the entire ~96 kb Kitamycin BGC from a S. kitasatoensis genomic library (e.g., a cosmid or BAC library) into a suitable expression vector. Techniques like Transformation-Associated Recombination (TAR) cloning can be employed for large clusters.

-

Host Selection: Choose a well-characterized heterologous host, such as Streptomyces coelicolor M1154 or Streptomyces albus J1074, which are known for their ability to express foreign BGCs and have a low background of native secondary metabolites.

-

Transformation: Introduce the expression vector containing the Kitamycin BGC into the chosen host strain via protoplast transformation or conjugation.

-

Fermentation and Analysis: Culture the recombinant host strain under conditions suitable for secondary metabolite production.

-

Product Detection: Analyze the fermentation broth and mycelium for the production of this compound using HPLC and confirm its identity and structure using high-resolution mass spectrometry (HR-MS) and NMR.[10][11]

Impact on Drug Development

A thorough understanding of the this compound BGC is crucial for enhancing its production and generating novel analogues. By manipulating the PKS genes or tailoring enzymes through genetic engineering, it is possible to create new macrolide structures with potentially improved efficacy, altered spectra of activity, or better pharmacological properties.[8] For instance, inactivating specific tailoring enzymes can lead to the accumulation of novel intermediates, while swapping PKS modules could generate entirely new polyketide backbones, paving the way for the next generation of macrolide antibiotics.

References

- 1. pnas.org [pnas.org]

- 2. Metagenomic data reveals type I polyketide synthase distributions across biomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BGC0002452 [mibig.secondarymetabolites.org]

- 4. Organization of the biosynthetic gene cluster for the macrolide antibiotic spiramycin in Streptomyces ambofaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. seer.ufu.br [seer.ufu.br]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. Elucidation of the di-c-glycosylation steps during biosynthesis of the antitumor antibiotic, kidamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of a Biosynthetic Gene Cluster Responsible for the Production of a New Pyrrolopyrimidine Natural Product—Huimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the biosynthetic gene cluster for the pacidamycin group of peptidyl nucleoside antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Kitamycin A: A Technical Guide to its Mechanism as a Bacterial Protein Synthesis Inhibitor

Abstract

Kitamycin A, a member of the macrolide class of antibiotics derived from Streptomyces kitasatoensis, serves as a potent inhibitor of bacterial protein synthesis.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's bacteriostatic action. It details its interaction with the bacterial ribosome, key experimental protocols used to characterize its inhibitory effects, and the common mechanisms by which bacteria develop resistance. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antibiotics and the pursuit of novel antimicrobial agents.

Mechanism of Action: Targeting the Bacterial Ribosome

The primary target of this compound is the bacterial 70S ribosome, the essential cellular machinery responsible for translating messenger RNA (mRNA) into proteins.[1][2][3] By interfering with this fundamental process, this compound effectively halts bacterial growth and proliferation.

Binding to the 50S Ribosomal Subunit

This compound specifically binds with high affinity to the large 50S subunit of the bacterial ribosome.[1] Its binding site is strategically located within the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges from the ribosome.[4][5] This site is composed predominantly of ribosomal RNA (rRNA), with critical interactions occurring within domain V of the 23S rRNA, particularly near nucleotides A2058 and A2059.[4]

Inhibition of Protein Elongation and Translocation

The binding of this compound within the NPET creates a steric blockade.[4] This physical obstruction is the core of its inhibitory action, primarily interfering with the translocation step of protein elongation.[1] During translocation, the ribosome is meant to move one codon down the mRNA, shifting the tRNAs from the A (aminoacyl) and P (peptidyl) sites to the P and E (exit) sites, respectively. This compound's presence prevents this movement, effectively stalling the ribosome on the mRNA template.[6]

This leads to the premature dissociation of peptidyl-tRNA from the ribosome, resulting in the release of incomplete and nonfunctional protein fragments.[4][7] While traditionally viewed as a general inhibitor, recent evidence suggests that macrolides like this compound can act as selective modulators of translation, with their inhibitory efficiency being dependent on the specific amino acid sequence of the nascent peptide being synthesized.[5][8]

Interference with Translation Initiation

In addition to blocking elongation, this compound has been shown to interfere with the formation of the translation initiation complex.[1] By preventing the proper assembly of the 50S subunit with the 30S initiation complex (composed of the small ribosomal subunit, mRNA, and initiator tRNA), the antibiotic adds a secondary layer to its protein synthesis inhibition, further reducing the bacteria's capacity to produce vital proteins.[1]

Caption: Mechanism of this compound-mediated protein synthesis inhibition in bacteria.

Quantitative Analysis of Inhibition

Quantitative data, such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd), are critical for evaluating the potency and binding affinity of an antibiotic. While specific quantitative values for this compound were not detailed in the surveyed literature, the table below provides example data for Macrolactin A, a structurally related macrolide, to illustrate the typical parameters measured in these studies.[9]

| Antibiotic | Assay Type | Target Organism/System | Parameter | Value | Reference |

| Macrolactin A | In Vitro Protein Synthesis | Prokaryotic Cell-Free System | IC50 | 1.5 ± 0.2 µg/mL | [9] |

| Malonyl-Macrolactin A | In Vitro Protein Synthesis | Prokaryotic Cell-Free System | IC50 | 0.8 ± 0.2 µg/mL | [9] |

| Succinyl-Macrolactin A | In Vitro Protein Synthesis | Prokaryotic Cell-Free System | IC50 | 0.7 ± 0.1 µg/mL | [9] |

| Table 1: Example inhibitory concentrations for macrolactin antibiotics in a prokaryotic cell-free translation system.[9] |

Key Experimental Protocols

A suite of biochemical and microbiological assays is employed to characterize the activity of protein synthesis inhibitors like this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium. The broth microdilution method is a standard approach.[10][11]

Protocol:

-

Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A pure bacterial culture is grown to a specific density and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[10]

-

Inoculation: Each well of the microtiter plate (containing the antibiotic dilutions) is inoculated with the standardized bacterial suspension. Control wells containing only medium (sterility control) and medium with bacteria but no antibiotic (growth control) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 16-24 hours at 37°C).[10]

-

MIC Determination: The plate is visually inspected or read with a plate reader. The MIC is the lowest antibiotic concentration in which no visible bacterial growth is observed.[10][11]

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

In Vitro Translation Inhibition Assay

This cell-free assay directly measures the effect of an inhibitor on protein synthesis.[12] A common implementation uses a reporter enzyme like luciferase.[12]

Protocol:

-

Assay Setup: A reaction mixture is prepared containing a bacterial cell-free extract (source of ribosomes and translation factors), an mRNA template encoding a reporter protein (e.g., luciferase), amino acids, and an energy source.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A no-inhibitor control is included.

-

Incubation: The reactions are incubated for a set time (e.g., 60-90 minutes) to allow for transcription and/or translation to occur.[13]

-

Quantification: The appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) is added.

-

Data Analysis: The resulting signal (e.g., luminescence) is measured. A decrease in signal relative to the control indicates inhibition of protein synthesis. The IC50 value can be calculated from the dose-response curve.

Caption: Workflow for an in vitro translation inhibition assay using a luciferase reporter.

Toeprinting (Primer Extension Inhibition) Assay

This high-resolution technique identifies the specific mRNA codon where an antibiotic stalls the ribosome.[14][15]

Protocol:

-

Complex Formation: Purified bacterial ribosomes, a specific mRNA template, and initiation factors are incubated with this compound to allow stalled translation complexes to form.

-

Primer Annealing: A DNA primer, typically radiolabeled or fluorescently labeled, is annealed to the mRNA template downstream of the potential stalling site.

-

Primer Extension: Reverse transcriptase is added along with dNTPs. The enzyme synthesizes a complementary DNA (cDNA) strand, extending from the primer.

-

Termination: The reverse transcriptase stops when it encounters the leading edge of the stalled ribosome.[15][16]

-

Analysis: The cDNA products are denatured and separated by size on a high-resolution sequencing gel. The presence of a truncated cDNA fragment (the "toeprint") indicates the precise position of the stalled ribosome. The stall site is typically located 16-17 nucleotides upstream from the 3' end of the toeprint.[15]

Caption: The principle of the toeprinting assay to identify ribosome stall sites.

Mechanisms of Bacterial Resistance

The clinical efficacy of this compound, like all antibiotics, is threatened by the development of bacterial resistance. The primary mechanisms are:

-

Target Site Modification: This is the most common form of macrolide resistance. Bacteria can acquire genes (e.g., erm genes) that encode for methyltransferase enzymes. These enzymes add one or two methyl groups to a specific adenine residue (A2058) in the 23S rRNA of the 50S subunit.[4] This modification reduces the binding affinity of this compound to its ribosomal target, rendering the antibiotic ineffective.[1][17]

-

Active Efflux: Bacteria can express membrane proteins that function as efflux pumps.[1][18] These pumps actively transport this compound out of the bacterial cell as soon as it enters, preventing the drug from reaching the high intracellular concentration needed to inhibit protein synthesis.[17]

-

Enzymatic Inactivation: Some bacteria produce enzymes that can chemically modify and inactivate the antibiotic molecule.[1][18] This can involve hydrolysis of the macrolactone ring or other modifications that destroy the drug's ability to bind to the ribosome.[17][19]

Caption: Primary mechanisms of bacterial resistance to this compound.

Conclusion and Future Directions

This compound is a classic macrolide antibiotic that functions by binding to the 50S ribosomal subunit and inhibiting protein synthesis, primarily by obstructing the translocation step. Its effectiveness against a range of bacteria underscores the importance of the ribosome as an antibiotic target. However, the rise of resistance through target modification, efflux, and drug inactivation poses a significant challenge. A thorough understanding of these molecular interactions and resistance pathways, facilitated by the experimental protocols detailed herein, is crucial for the rational design of new macrolides and other protein synthesis inhibitors capable of overcoming existing resistance and effectively treating bacterial infections.

References

- 1. What is the mechanism of Kitasamycin? [synapse.patsnap.com]

- 2. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bruknow.library.brown.edu [bruknow.library.brown.edu]

- 9. mdpi.com [mdpi.com]

- 10. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Toeprinting assay - Wikipedia [en.wikipedia.org]

- 17. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 18. Mechanisms of antimicrobial resistance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cmpt.ca [cmpt.ca]

The Antibacterial Spectrum of Kitamycin A Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kitamycin A, a prominent component of the leucomycin complex, is a macrolide antibiotic effective against a range of Gram-positive bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound, with a focus on quantitative data, detailed experimental protocols for its determination, and a visual representation of its mechanism of action. By inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, this compound demonstrates significant activity against key pathogens. This document serves as a comprehensive resource for researchers and professionals in the field of drug development and microbiology, offering a consolidated view of this compound's efficacy and the methodologies used to evaluate it.

Introduction

Kitamycin, also known as leucomycin, is a macrolide antibiotic produced by Streptomyces kitasatoensis. It is a complex of several components, with this compound (also known as Josamycin) being one of the most active constituents.[1] Like other macrolides, this compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria.[2] Its primary application is in the treatment of infections caused by susceptible strains of staphylococci, streptococci, and other Gram-positive pathogens.[3] The clinical and research interest in this compound stems from its efficacy against bacteria that may be resistant to other classes of antibiotics.

Mechanism of Action

The antibacterial effect of this compound is achieved through the inhibition of protein synthesis in susceptible bacteria.[4] This process is initiated by the binding of the macrolide molecule to the 50S subunit of the bacterial ribosome.[1] This binding event physically obstructs the progression of the nascent polypeptide chain through the ribosomal exit tunnel, leading to a premature dissociation of the peptidyl-tRNA from the ribosome. Consequently, the synthesis of essential bacterial proteins is halted, resulting in a bacteriostatic effect. At higher concentrations, this compound can exhibit bactericidal activity against highly susceptible organisms.[4]

Caption: Mechanism of action of this compound in Gram-positive bacteria.

Antibacterial Spectrum of this compound

The in vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. The following tables summarize the MIC values of this compound (or its close analogue Josamycin) against a range of clinically relevant Gram-positive bacteria.

| Gram-Positive Cocci | MIC Range (µg/mL) | Mode MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | 0.25 - 2 | 1 | [2] |

| Streptococcus pneumoniae | 0.016 - 0.25 | 0.03 - 0.12 | [2] |

| Streptococcus pyogenes | Not specified | 0.06 - 0.25 | [2] |

| Enterococcus faecalis | Not specified | 1 - 2 | [2] |

| Other Gram-Positive Bacteria | MIC Range (µg/mL) | Reference(s) |

| Bacillus subtilis | 0.125 (Erythromycin) | [5] |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical procedure for evaluating the in vitro activity of an antibiotic. The broth microdilution method is a standardized and widely used technique.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Materials

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for automated reading)

4.1.2. Procedure

-

Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide or ethanol) and then dilute further in sterile CAMHB to the desired starting concentration for the serial dilutions.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the starting concentration of this compound to the first well of each row to be tested.

-

-

Serial Dilutions:

-

Perform a twofold serial dilution by transferring 100 µL from the first well to the second well. Mix the contents thoroughly by pipetting up and down.

-

Continue this serial dilution process across the plate to achieve a range of antibiotic concentrations. Discard 100 µL from the last well in the dilution series.

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old) on an appropriate agar medium, select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation of Microtiter Plates:

-

Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

-

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or with a microplate reader. The growth control well should show turbidity, and the sterility control well should remain clear.

Caption: Workflow for MIC determination using the broth microdilution method.

Conclusion

This compound remains a valuable antibiotic with a well-defined antibacterial spectrum against Gram-positive bacteria. Its mechanism of action, centered on the inhibition of protein synthesis, provides a robust basis for its therapeutic use. The quantitative data presented in this guide, along with the detailed experimental protocols, offer a foundational resource for researchers engaged in the study of macrolide antibiotics and the development of new antimicrobial agents. Consistent and standardized methodologies, such as the broth microdilution assay, are paramount for the accurate assessment of antibacterial potency and for ensuring the comparability of data across different studies. Further research to expand the publicly available MIC data for this compound against a wider array of contemporary clinical isolates would be beneficial for ongoing surveillance and drug development efforts.

References

- 1. In vitro activity of josamycin against aerobic gram-positive cocci and anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [In vitro antibacterial activity of a new macrolide: miokamycin. Comparison with erythromycin and josamycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro killing kinetics and postantibiotic effect of josamycin and other macrolides on several bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Global Transcriptional Response of Bacillus subtilis to Treatment with Subinhibitory Concentrations of Antibiotics That Inhibit Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Activity of Kitamycin A Against Anaerobic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated in-vitro activity of Kitamycin A against anaerobic bacteria. Due to a lack of publicly available data specifically for this compound, this document leverages information on the closely related macrolide antibiotic, Josamycin, to infer potential efficacy. The guide details the established mechanism of action for macrolides, outlines standardized experimental protocols for anaerobic susceptibility testing, and presents available minimum inhibitory concentration (MIC) data for Josamycin against clinically relevant anaerobic species. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential application of this compound in treating anaerobic infections.

Introduction

Anaerobic bacteria are a significant cause of a wide range of human infections, including intra-abdominal abscesses, pleuropulmonary infections, and soft tissue infections. The increasing prevalence of antimicrobial resistance among anaerobic isolates necessitates the exploration of novel therapeutic agents. This compound, a macrolide antibiotic, represents a potential candidate for the treatment of such infections. This guide summarizes the current understanding of the activity of macrolides against anaerobic bacteria, with a focus on providing a framework for evaluating the potential of this compound.

Mechanism of Action of Macrolide Antibiotics

This compound belongs to the macrolide class of antibiotics. The primary mechanism of action of macrolides is the inhibition of bacterial protein synthesis. This is achieved through their binding to the 50S subunit of the bacterial ribosome, which effectively halts the elongation of the polypeptide chain. This action is typically bacteriostatic, meaning it inhibits the growth and reproduction of bacteria.

Caption: Diagram illustrating the mechanism of action of this compound.

In-Vitro Susceptibility Data

| Bacterial Species | Antimicrobial Agent | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible |

| Bacteroides fragilis | Josamycin | 29 | Not Reported | Not Reported | Not Reported | 100% at ≤0.8[1] |

| Bacteroides species | Josamycin | Not Reported | Not Reported | Not Reported | Not Reported | 100% at ≤3.12 |

| Bacteroides fragilis | Josamycin | Not Reported | Not Reported | Not Reported | Not Reported | 100% at ≤3.12 |

Note: This data is for Josamycin and is intended to be representative of the potential activity of the macrolide class. Further studies are required to determine the specific activity of this compound.

Experimental Protocols for Anaerobic Susceptibility Testing

The determination of the in-vitro activity of an antimicrobial agent against anaerobic bacteria requires specialized methodologies to ensure the viability of the organisms and the accuracy of the results. The Clinical and Laboratory Standards Institute (CLSI) provides standardized procedures for anaerobic susceptibility testing.

Agar Dilution Method

The agar dilution method is a reference standard for determining the MIC of antimicrobial agents against anaerobic bacteria.

Workflow:

Caption: Workflow for the agar dilution susceptibility testing method.

Detailed Steps:

-

Antimicrobial Agent Preparation: Prepare serial twofold dilutions of this compound in a suitable solvent.

-

Media Preparation: Incorporate the antimicrobial dilutions into a suitable molten agar medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism, adjusted to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 10⁵ colony-forming units (CFU) per spot on the agar plate.

-

Inoculation: Using a multipoint inoculator, apply a standardized volume of the bacterial suspension to the surface of the agar plates.

-

Incubation: Incubate the plates in an anaerobic environment (e.g., an anaerobic chamber with a gas mixture of 80-90% N₂, 5-10% H₂, and 5-10% CO₂) at 35-37°C for 48 hours.

-

MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the test organism.

Broth Microdilution Method

The broth microdilution method is another standardized technique used for anaerobic susceptibility testing.

Workflow:

Caption: Workflow for the broth microdilution susceptibility testing method.

Detailed Steps:

-

Antimicrobial Agent Preparation: Prepare serial twofold dilutions of this compound in a suitable broth medium, such as supplemented Brucella broth, within the wells of a microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism in the same broth medium, adjusted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antimicrobial dilutions.

-

Incubation: Seal the microtiter plates and incubate in an anaerobic environment at 35-37°C for 48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible turbidity (growth) in the wells.

Conclusion

While direct evidence for the in-vitro activity of this compound against anaerobic bacteria is currently lacking, the available data for the related macrolide Josamycin suggests that this class of antibiotics holds promise. The established mechanism of action, targeting bacterial protein synthesis, is a proven strategy against a broad spectrum of bacteria. To definitively establish the potential of this compound as a therapeutic agent for anaerobic infections, rigorous in-vitro susceptibility testing following standardized protocols, such as those outlined in this guide, is essential. The methodologies and comparative data presented here provide a solid foundation for initiating such research and development efforts.

References

Exploring the different components of the Kitamycin complex (A, B, C)

An In-depth Technical Guide to the Components of the Kitamycin Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kitamycin, also known as Leucomycin, is a complex of macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis.[1][2] This complex is a mixture of several structurally related components, primarily classified into the Leucomycin A group. These compounds exhibit a broad spectrum of activity, particularly against Gram-positive bacteria, by inhibiting protein synthesis.[3][4] This guide provides a detailed exploration of the individual components of the Kitamycin A complex, their physicochemical properties, biological activities, and the experimental methodologies for their study. It is important to note that while a compound named Kitamycin C has been reported, it is an antimycin-type antibiotic isolated from Streptomyces antibioticus and is structurally and functionally distinct from the macrolide Kitamycin complex discussed herein.

Physicochemical Properties of Kitamycin (Leucomycin) A Components

The Kitamycin complex is comprised of multiple Leucomycin A congeners that differ in the acyl groups at the C3 and C4'' positions of the lactone ring and mycarose sugar, respectively. These structural variations influence their physicochemical properties.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| Leucomycin A1 | C40H67NO14 | 785.96 |

| Leucomycin A3 | C42H69NO15 | 827.99 |

| Leucomycin A4 | C41H67NO15 | 813.97[5] |

| Leucomycin A5 | C39H65NO14 | 771.93[6] |

| Leucomycin A7 | C38H63NO14 | 757.91[7] |

| Leucomycin A13 | C41H69NO14 | 799.98 |

Biological Activity

The primary mechanism of action for all Kitamycin components is the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, obstructing the translocation step of protein elongation. This binding is selective and of high affinity, effectively halting the production of essential proteins for bacterial survival and proliferation, leading to a bacteriostatic effect.

Antimicrobial Spectrum

The components of the Kitamycin complex are primarily effective against Gram-positive bacteria and some Gram-negative cocci. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of various Leucomycin A components against selected bacterial strains.

| Component | Staphylococcus aureus (MIC, µg/mL) | Streptococcus pyogenes (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Corynebacterium diphtheriae (MIC, µg/mL) | Neisseria gonorrhoeae (MIC, µg/mL) | Haemophilus influenzae (MIC, µg/mL) |

| Leucomycin A4 | 0.15 | - | 1.25 | 0.15 | 0.6 | 0.15 |

Note: A comprehensive, directly comparative dataset for all components against a standardized panel of organisms is limited in the available literature. The data presented is based on available information and may come from different studies.

Experimental Protocols

Isolation and Purification of Kitamycin Components

4.1.1. Fermentation Streptomyces kitasatoensis is cultured in a suitable nutrient medium to produce the Kitamycin complex. The biosynthesis of specific components can be influenced by the addition of precursors to the fermentation broth. For example, the addition of L-valine directs biosynthesis towards Leucomycin A4/A5, while L-leucine favors the production of Leucomycin A1/A3.[8][9]

4.1.2. Extraction

-

After the fermentation period, the culture broth is filtered to separate the mycelium from the filtrate.

-

The pH of the filtrate is adjusted to acidic (e.g., pH 4.5) with an acid such as sulfuric acid.

-

The antibiotic complex is extracted from the filtrate using an organic solvent like ethyl acetate. Other solvents such as benzene, chloroform, or butyl acetate can also be used.[1]

-

The organic extracts are combined and the solvent is removed under reduced pressure (e.g., by distillation) to yield a crude extract.[1]

4.1.3. Purification The individual components of the Kitamycin complex are separated from the crude extract using chromatographic techniques.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel or alumina. Elution with a suitable solvent system allows for the separation of the different Leucomycin components.

-

High-Performance Liquid Chromatography (HPLC): For finer separation and purification, reversed-phase HPLC is employed.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1 M ammonium acetate) is commonly used. The specific gradient profile will depend on the components being separated.

-

Detection: UV detection at approximately 231 nm is suitable for most Leucomycin components.

-

Characterization of Kitamycin Components

4.2.1. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition of the purified components. Electrospray ionization (ESI) is a common technique for these macrolide antibiotics. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable structural information.

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for the complete structural elucidation of the Kitamycin components.

-

1H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

13C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of the Kitamycin components against various bacterial strains.

-

Preparation of Antibiotic Solutions: Prepare stock solutions of the purified Leucomycin components in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

-

Preparation of Bacterial Inoculum: Grow the test bacteria to a specific optical density (e.g., 0.5 McFarland standard) and dilute to the final desired concentration (e.g., 5 x 10^5 CFU/mL in MHB).

-

Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizations

Experimental Workflow for Isolation and Characterization

Caption: Workflow for the isolation and characterization of Kitamycin components.

Mechanism of Action at the Ribosome

Caption: Kitamycin inhibits protein synthesis by blocking the peptide exit tunnel.

References

- 1. sketchviz.com [sketchviz.com]

- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 3. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 4. Leucomycin A1 | C40H67NO14 | CID 5282322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. Leucomycin A5 | C39H65NO14 | CID 5282324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

- 8. Biosynthesis of Kitasamycin(Leucomycin) by Leucine Analog-Resistant Mutants of Streptomyces kitasatoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of kitasamycin (leucomycin) by leucine analog-resistant mutants of Streptomyces kitasatoensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Complexities of Kitamycin A: A Technical Guide for Researchers

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Versatile Antibiotic

For researchers, scientists, and professionals in drug development, a comprehensive understanding of an active compound's properties is paramount. This technical guide provides an in-depth analysis of Kitamycin A, a term that can refer to two distinct classes of antibiotics. The primary focus of this document is the macrolide antibiotic complex, Kitasamycin, of which Kitasamycin A3 (also known as Leucomycin A3 or Josamycin) is a major, well-researched component. Additionally, this guide will briefly address the lesser-known antimycin-type this compound to provide a complete and unambiguous resource.

Disambiguation: The Two Faces of this compound

It is crucial to distinguish between two different compounds that may be referred to as "this compound":

-

Kitasamycin (a Macrolide Antibiotic Complex): This is the more common and extensively studied substance. Kitasamycin is a mixture of closely related macrolide antibiotics produced by Streptomyces kitasatoensis. Its components are designated as Kitasamycin A1, A3, A4, A5, etc., with Kitasamycin A3 (Josamycin/Leucomycin A3) being one of the most significant components. These compounds are characterized by a large lactone ring and are known for their antibacterial activity.

-

This compound (an Antimycin-type Antibiotic): A distinct and less commonly referenced compound, this this compound is an antimycin-type antibiotic isolated from Streptomyces antibioticus. It possesses a different chemical structure and mechanism of action compared to the macrolide complex.

This guide will primarily detail the properties of the macrolide Kitasamycin A3 due to its prevalence in research and therapeutic applications, with a comparative overview of the antimycin-type this compound.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Kitasamycin A3 (Josamycin/Leucomycin A3) and the antimycin-type this compound for easy comparison.

Table 1: Physical and Chemical Properties of Kitasamycin A3 (Josamycin/Leucomycin A3)

| Property | Value |

| Synonyms | Leucomycin A3, Josamycin, Kitasamycin A3, Turimycin A5[1][2] |

| Molecular Formula | C42H69NO15[1][3] |

| Molecular Weight | 828.0 g/mol [1][3] |

| Appearance | White to yellowish-white powder[4] |

| Melting Point | 131.5 °C[1] |

| Solubility | Soluble in ethanol (25 mg/ml), DMSO (15 mg/ml), and DMF (25 mg/ml). Sparingly soluble in aqueous buffers.[2][5] Very soluble in methanol. Very slightly soluble in water.[4] |

| UV/Vis (λmax) | 231 nm[2] |

Table 2: Physical and Chemical Properties of Antimycin-type this compound

| Property | Value |

| Molecular Formula | C23H32N2O8 |

| Molecular Weight | 464.5 g/mol |

| Source | Streptomyces antibioticus[6] |

Mechanism of Action and Signaling Pathways

The two types of this compound exert their biological effects through fundamentally different mechanisms.

Kitasamycin (Macrolide): Inhibition of Bacterial Protein Synthesis

Kitasamycin, like other macrolide antibiotics, functions by inhibiting protein synthesis in susceptible bacteria.[7][8] This is achieved by binding to the 50S subunit of the bacterial ribosome.[7][9] This binding event interferes with the translocation step of polypeptide chain elongation, ultimately leading to a bacteriostatic effect, meaning it inhibits bacterial growth and reproduction.[10] At higher concentrations, it can be bactericidal.[1]

This compound (Antimycin-type): Inhibition of Mitochondrial Respiration

Antimycin-type antibiotics, including this compound, target the mitochondrial electron transport chain. Specifically, they inhibit Complex III (cytochrome c reductase) by binding to the Qi site of cytochrome b.[11][12] This blockage prevents the transfer of electrons from ubiquinol to cytochrome c1, thereby disrupting the Q-cycle.[12] This leads to a halt in cellular respiration, a collapse of the mitochondrial membrane potential, and a cessation of ATP synthesis.[11][13]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Kitasamycin.

Isolation and Purification of Kitasamycin from Streptomyces sp.

This protocol outlines the general steps for extracting and purifying Kitasamycin from a culture of a producing Streptomyces strain.

1. Fermentation: a. Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a spore suspension or vegetative culture of the Streptomyces strain.[9] b. Incubate at 28-30°C with shaking (e.g., 200 rpm) for 48-72 hours.[10] c. Transfer the seed culture to a larger production medium (e.g., Starch-Casein Agar or a specialized production medium) and incubate for 5-7 days under the same conditions.[9]

2. Extraction: a. Separate the mycelial biomass from the culture broth by centrifugation or filtration.[9] b. The culture filtrate is the primary source of the antibiotic.[14] c. Extract the filtrate with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction to maximize yield.[14] d. Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[9]

3. Purification: a. Dissolve the crude extract in a minimal amount of a suitable solvent. b. Subject the concentrated extract to column chromatography using silica gel.[14] c. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).[9] d. Collect fractions and monitor for the presence of Kitasamycin components using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[14] e. Pool the fractions containing the desired Kitasamycin components and concentrate to yield the purified product.

High-Performance Liquid Chromatography (HPLC) Analysis of Kitasamycin Components

This method can be used to separate and quantify the different components of the Kitasamycin complex.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: A mixture of 0.1 mol/L ammonium acetate, methanol, and acetonitrile (e.g., 40:55:5, v/v).[12] The pH of the ammonium acetate solution can be adjusted to around 5.5 with phosphoric acid.[15]

-

Flow Rate: 0.8 - 1.0 mL/min.[12]

-

Sample Preparation: Dissolve the Kitasamycin sample in the mobile phase or a suitable solvent like methanol.

-

Injection Volume: 5-20 µL.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of Kitasamycin.[16]

1. Preparation of Kitasamycin Solutions: a. Prepare a stock solution of Kitasamycin in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[17]

2. Preparation of Bacterial Inoculum: a. Culture the test bacterium overnight in the appropriate growth medium. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[18] c. Dilute the adjusted bacterial suspension to the final desired inoculum concentration (typically 5 x 10^5 CFU/mL) in the growth medium.[18]

3. Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the Kitasamycin dilutions. b. Include a positive control well (bacteria and medium, no antibiotic) and a negative control well (medium only).[17] c. Incubate the plate at 35-37°C for 16-20 hours.[16]

4. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of Kitasamycin in which there is no visible bacterial growth.[5]

Conclusion

This technical guide provides a foundational understanding of this compound, clarifying the important distinction between the macrolide Kitasamycin complex and the antimycin-type antibiotic. For researchers, the detailed physical and chemical properties, mechanisms of action, and experimental protocols for Kitasamycin A3 (Josamycin/Leucomycin A3) serve as a valuable resource for designing and executing studies in the fields of microbiology, pharmacology, and drug development. The provided diagrams offer a clear visual representation of the key biological pathways and experimental workflows, facilitating a deeper comprehension of this important class of antibiotics.

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.dk [idexx.dk]

- 6. researchgate.net [researchgate.net]

- 7. A green and rapid analytical method for determination of kitasamycin in animal feedstuffs by ultra-high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pmda.go.jp [pmda.go.jp]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CA1046438A - Production of kitasamycin (leucomycin) complex from streptomyces kitasatoensis - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. actascientific.com [actascientific.com]

- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Studies on the Antimicrobial Properties of Leucomycins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucomycins are a group of macrolide antibiotics first isolated in the 1950s from Streptomyces kitasatoensis. This guide provides a technical overview of the foundational, pre-2000 research that established the antimicrobial properties of this important antibiotic class. The Leucomycin complex comprises several components, with Kitasamycin (also referred to as Leucomycin A3) being a prominent member. Other notable Leucomycins investigated in early studies include Josamycin and Turimycin. These antibiotics demonstrated a significant breadth of activity, particularly against Gram-positive bacteria.[1][2][3] Their mechanism of action, a hallmark of macrolides, involves the inhibition of bacterial protein synthesis.[1] This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby interfering with the elongation of the polypeptide chain.[1][4] This document will delve into the quantitative antimicrobial activity, the experimental methods used in these early investigations, and a visualization of the accepted mechanism of action.

Antimicrobial Activity of Leucomycins

The following tables summarize the in vitro antimicrobial activity of various Leucomycins against a range of bacterial species, as reported in early studies. The data is presented as Minimum Inhibitory Concentration (MIC) in micrograms per milliliter (µg/mL).

Table 1: In Vitro Activity of Kitasamycin against Gram-Positive Cocci

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (penicillin-sensitive) | 98 | 0.2 - 1.56 | 0.78 | 1.56 |

| Staphylococcus aureus (penicillin-resistant) | 99 | 0.2 - 1.56 | 0.78 | 1.56 |

| Diplococcus pneumoniae | - | ≤0.05 - 1.56 | - | 1.56 |

| Streptococcus pyogenes | - | ≤0.05 - 0.39 | - | 0.39 |

Data sourced from studies conducted prior to 2000.

Table 2: Comparative In Vitro Activity of Josamycin and Other Macrolides against Staphylococci

| Organism | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus | Josamycin | 0.12 - >128 | 0.5 | 64 |

| Erythromycin | 0.12 - >128 | 1 | >128 | |

| Staphylococcus epidermidis | Josamycin | 0.12 - 128 | 0.5 | 32 |

| Erythromycin | 0.12 - >128 | 1 | >128 |

Note: Data reflects a collection of both erythromycin-susceptible and -resistant strains from early investigations.

Experimental Protocols

The foundational research on Leucomycins utilized several established methods for determining antimicrobial susceptibility. These protocols, while refined over time, formed the basis for understanding the efficacy of these antibiotics.

Broth Dilution Method

The broth dilution method was a cornerstone of early antibiotic susceptibility testing. This quantitative method determines the Minimum Inhibitory Concentration (MIC) of an antibiotic.

-

Preparation of Antibiotic Solutions: A stock solution of the Leucomycin to be tested was prepared in a suitable solvent. Serial twofold dilutions of the antibiotic were then made in a liquid growth medium, such as Mueller-Hinton Broth.[5]

-

Inoculum Preparation: The bacterial strain to be tested was grown in a suitable broth to a specified turbidity, corresponding to a standardized cell density (e.g., 1-2 x 10^8 CFU/mL).[6] This suspension was then diluted to achieve a final inoculum concentration in the test tubes.

-

Incubation: Each tube containing a specific concentration of the antibiotic was inoculated with the standardized bacterial suspension. A positive control tube (no antibiotic) and a negative control tube (no bacteria) were also included. The tubes were then incubated under appropriate atmospheric conditions and temperatures (typically 35-37°C for 18-24 hours).

-

Determination of MIC: Following incubation, the tubes were visually inspected for turbidity. The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.[5]

Agar Dilution Method

The agar dilution method was another widely used technique for determining the MIC of antibiotics against a panel of bacterial isolates.

-

Preparation of Antibiotic Plates: A series of agar plates (e.g., Mueller-Hinton Agar) were prepared, each containing a different concentration of the Leucomycin antibiotic.[5] This was achieved by adding the appropriate amount of the antibiotic stock solution to the molten agar before pouring the plates. A control plate with no antibiotic was also prepared.

-

Inoculum Preparation: Bacterial cultures were grown and their concentrations standardized as described for the broth dilution method.

-

Inoculation: The standardized bacterial suspensions were then spotted onto the surface of the antibiotic-containing agar plates. A multipoint inoculator could be used to test multiple isolates simultaneously.

-

Incubation: The inoculated plates were incubated under suitable conditions (e.g., 35-37°C for 18-24 hours).

-

Determination of MIC: After incubation, the plates were examined for bacterial growth. The MIC was determined as the lowest concentration of the antibiotic that prevented the growth of the bacterial isolate.[5]

Mechanism of Action: Inhibition of Protein Synthesis

Early studies on macrolide antibiotics, including the Leucomycins, elucidated their primary mechanism of action as the inhibition of bacterial protein synthesis.[1] This occurs through the binding of the antibiotic to the 50S subunit of the bacterial ribosome. This binding event interferes with the translocation step of protein synthesis, where the ribosome moves along the mRNA to the next codon. The presence of the macrolide in its binding site can physically obstruct the growing polypeptide chain and/or induce a conformational change in the ribosome that prevents the peptidyl-tRNA from moving from the A-site to the P-site. This ultimately leads to the premature dissociation of the incomplete polypeptide chain and a halt in protein synthesis, resulting in a bacteriostatic effect.

References

- 1. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijcrt.org [ijcrt.org]

- 4. Effect of Leucomycins and Analogues on Binding [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apec.org [apec.org]

- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Kitamycin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction